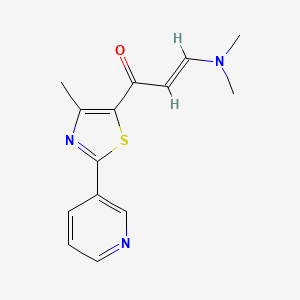

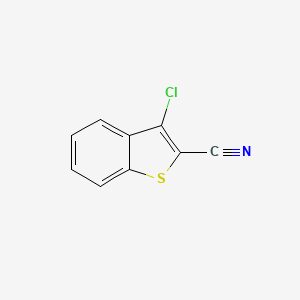

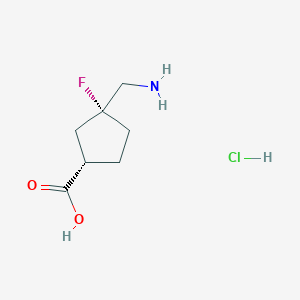

2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole, also known as BTPTI, is a synthetic compound that belongs to the imidazole family. It is a potent inhibitor of protein kinase CK2, which plays a vital role in many cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, BTPTI has gained much attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.

Applications De Recherche Scientifique

Tautomerism in Imidazoles

The study of tautomerism in 2-substituted imidazoles and benzimidazoles reveals the influence of substituents on proton transfer mechanisms. This research highlights the importance of understanding tautomerism for the development of novel compounds with specific electronic and structural properties, essential in designing drugs and materials with tailored functionalities (Papadopoulos & Hollstein, 1982).

Solid-Phase Synthesis

Innovative approaches in the solid-phase synthesis of regioregular head-to-tail-coupled oligo(3-arylthiophene)s demonstrate the utility of imidazole in facilitating the linkage of aryl groups, providing a method for the efficient production of conjugated oligomers. This technique is crucial for the development of polymeric materials for electronic devices, showcasing the versatility of imidazole derivatives in polymer chemistry (Briehn et al., 2000).

Corrosion Inhibition

Research on imidazole derivatives as corrosion inhibitors for metals in acidic environments underscores their potential in industrial applications. These studies provide insights into the molecular interactions between imidazole compounds and metal surfaces, offering a pathway to developing more effective and environmentally friendly corrosion inhibitors (Ouakki et al., 2019).

Quantum Chemical Studies

Quantum chemical analyses of imidazole derivatives, including 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, provide valuable information on their electronic structure, reactivity, and potential applications in various fields. These studies are fundamental in the design of new molecules with desired properties for applications in pharmacology, materials science, and catalysis (Özdemir et al., 2011).

Electrochemical Applications

The development of novel benzimidazole derivatives for electrochemical applications highlights the role of imidazole-based compounds in advancing materials for energy storage and conversion. These studies contribute to the design of more efficient and stable materials for use in batteries, fuel cells, and sensors (Soylemez et al., 2015).

Propriétés

IUPAC Name |

2-benzylsulfanyl-1-(3-chlorophenyl)-5-(4-methylphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2S/c1-17-10-12-19(13-11-17)22-15-25-23(27-16-18-6-3-2-4-7-18)26(22)21-9-5-8-20(24)14-21/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCQXYCHRJNBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether](/img/structure/B2782883.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782885.png)

![N-benzyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2782886.png)

![N-(3,4-dimethoxybenzyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2782889.png)

![6-(3-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2782896.png)